molecular formula C10H10N2O2 B1398142 Ethyl 2-amino-5-cyanobenzoate CAS No. 1108668-03-6

Ethyl 2-amino-5-cyanobenzoate

Cat. No.: B1398142
CAS No.: 1108668-03-6
M. Wt: 190.2 g/mol
InChI Key: WTZCVXPQEHPHFP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyanobenzoate is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of benzoic acid, featuring an amino group at the second position and a cyano group at the fifth position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ethyl ester derivative.

Another method involves the direct treatment of substituted aryl amines with alkyl cyanoacetates. This reaction can be carried out without solvent at room temperature or with gentle heating, resulting in the formation of the desired cyanoacetamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The use of catalysts and automated control systems further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The cyano group can react with carbonyl compounds to form heterocyclic structures.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation Reactions: Reagents such as aldehydes or ketones, along with catalysts like piperidine or pyridine, are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

Major Products Formed

    Substitution Reactions: Substituted this compound derivatives.

    Condensation Reactions: Heterocyclic compounds, such as pyridines or quinolines.

    Reduction Reactions: Ethyl 2-amino-5-aminobenzoate.

Scientific Research Applications

Ethyl 2-amino-5-cyanobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and cyano groups play crucial roles in binding to active sites, thereby modulating the activity of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can act as a receptor modulator by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and cyano groups on the benzene ring, along with the ethyl ester functional group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZCVXPQEHPHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733458
Record name Ethyl 2-amino-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108668-03-6
Record name Ethyl 2-amino-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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